molecular formula C6H14ClNO2 B1390201 3-Aminohexanoic acid hydrochloride CAS No. 80914-38-1

3-Aminohexanoic acid hydrochloride

Cat. No. B1390201
CAS RN: 80914-38-1
M. Wt: 167.63 g/mol
InChI Key: UGGBHZGUSDAGRJ-UHFFFAOYSA-N
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Description

3-Aminohexanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 . It is also known as (S)-3-Aminohexanoic acid hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-Aminohexanoic acid hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The InChI code for this compound is InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Aminohexanoic acid hydrochloride is 167.63 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .

Mechanism of Action

Target of Action

3-Aminohexanoic acid hydrochloride, also known as aminocaproic acid, is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the specific residue of lysine . These enzymes include proteolytic enzymes like plasmin, which is responsible for fibrinolysis .

Mode of Action

The mode of action of 3-Aminohexanoic acid hydrochloride involves its interaction with its targets. It binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin, thereby preventing its activation to plasmin . This results in a reduction in fibrinolysis .

Biochemical Pathways

The biochemical pathways affected by 3-Aminohexanoic acid hydrochloride are primarily those involved in fibrinolysis . By inhibiting the activation of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots . This leads to a decrease in bleeding, particularly postoperatively .

Pharmacokinetics

The pharmacokinetics of 3-Aminohexanoic acid hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is administered orally . The compound is metabolized in the kidney and has an elimination half-life of 2 hours . These properties impact its bioavailability and effectiveness in the body.

Result of Action

The molecular and cellular effects of the action of 3-Aminohexanoic acid hydrochloride are primarily related to its antifibrinolytic activity . By inhibiting fibrinolysis, it promotes clot formation and reduces bleeding . This makes it effective in the treatment of certain bleeding disorders .

Safety and Hazards

While specific safety and hazard information for 3-Aminohexanoic acid hydrochloride is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

3-Aminohexanoic acid hydrochloride has garnered attention as a potential therapeutic agent in various fields of research and industry. Its role in the structure of various molecules is being explored, and it is seen as a significant element in chemical synthesis .

properties

IUPAC Name

3-aminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGBHZGUSDAGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminohexanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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